Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide
Description
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide is a fluorinated pyrimidine derivative characterized by a difluoromethyl group (-CF2H) attached to a sulfide (-S-) moiety at the 2-position of a pyrimidine ring. The 4-position of the pyrimidine is substituted with a 4-fluorophenyl group, which is a common pharmacophore in medicinal chemistry due to its ability to enhance lipophilicity and modulate electronic properties.
Pyrimidine derivatives are widely explored in drug discovery for their roles as kinase inhibitors, antiviral agents, and enzyme modulators. The difluoromethyl group is known to improve metabolic stability compared to non-fluorinated analogs, while the sulfide moiety may influence reactivity and binding interactions.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-10(13)14/h1-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWYXROAPNBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SC(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide typically involves the difluoromethylation of a suitable precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrimidinyl sulfide scaffold . The reaction conditions often include the use of metal catalysts such as palladium or copper, along with appropriate ligands and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Physicochemical Comparisons
The following table summarizes critical parameters of Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide and related compounds:
*Inferred based on structural analogs. †CAS 147118-36-3. §CAS 851443-04-4. ¶CAS 2640961-43-5.
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has a lower molecular weight (278.27) compared to bulkier analogs like Rosuvastatin ethyl ester (505.56). This suggests enhanced bioavailability due to reduced steric hindrance.
- The difluoromethyl group (-CF₂H) contributes less to molecular weight than trifluoromethyl (-CF₃) groups seen in CAS 333425-78-8.
Boiling Points and Volatility: The hydroxymethyl analog (CAS 147118-36-3) exhibits a boiling point of 538.27°C, likely due to hydrogen bonding from the -OH group. Cyano-substituted derivatives (e.g., ) show higher predicted boiling points (553.3°C), attributed to polar -CN groups enhancing intermolecular forces.
Methylsulfanyl groups (as in ) may offer intermediate reactivity between sulfides and sulfones.
Fluorophenyl Substitutions
The 4-fluorophenyl group is a recurring motif in pharmaceuticals (e.g., Rosuvastatin) due to its ability to:
- Enhance metabolic stability by resisting oxidative degradation.
- Modulate π-π stacking interactions with aromatic residues in target proteins.
Difluoromethyl vs. Other Fluorinated Groups
Antiviral and Kinase Inhibition
Pyrimidine sulfides are investigated for kinase inhibition (e.g., JAK2, EGFR). The target compound’s difluoromethyl group may enhance binding to hydrophobic pockets, as seen in analogs like .
Metabolic Stability
Fluorinated analogs (e.g., ) exhibit prolonged half-lives in vivo compared to non-fluorinated versions, a trait critical for drug candidates.
Biological Activity
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide, identified by its CAS number 477854-93-6, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
This compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that compounds with similar structures can inhibit crucial inflammatory mediators such as prostaglandins and nitric oxide, suggesting a potential anti-inflammatory mechanism .
Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrimidine derivatives, it was found that certain analogs showed significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for these inhibitors ranged from 16.2 to 50.2 nmol/L, indicating potent activity .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 0.013 | 0.023 |
| 3b | 0.044 | 0.033 |
| 4b | 0.067 | 0.089 |
The above table highlights some of the most active derivatives tested against COX enzymes, showcasing their potential as anti-inflammatory agents.
Antagonistic Activity
Another significant aspect of the biological activity of this compound is its role as an antagonist for trace amine-associated receptors (TAARs). A related study identified a potent hTAAR1 antagonist with an IC50 value of approximately 8.4 nM, demonstrating how structural modifications in similar compounds can lead to enhanced potency .
Case Studies
- Inflammation Models : In vivo studies using formalin-induced paw edema models demonstrated that compounds with similar structures to difluoromethyl pyrimidines significantly reduced inflammation markers, further supporting their therapeutic potential in treating inflammatory conditions .
- Cancer Therapeutics : Research targeting T-cell factor (TCF)-driven epithelial-mesenchymal transition (EMT) has indicated that modifications to the pyrimidine structure can enhance activity against cancer cell lines, suggesting a dual role in both inflammation and cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
